Home > Products > Screening Compounds P115836 > Thalidomide-NH-PEG8-Ts
Thalidomide-NH-PEG8-Ts -

Thalidomide-NH-PEG8-Ts

Catalog Number: EVT-15208551
CAS Number:
Molecular Formula: C36H49N3O14S
Molecular Weight: 779.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-NH-PEG8-Tosyl involves several key steps:

  1. Activation of Thalidomide: The thalidomide molecule is activated using a suitable reagent that introduces a functional group capable of reacting with the PEG linker.
  2. Attachment of PEG Linker: The activated thalidomide is then reacted with an eight-unit PEG linker under controlled conditions, typically involving solvents like dimethylformamide (DMF) or pyridine at elevated temperatures (60-120 °C) to facilitate the reaction .
  3. Final Conjugation: The resulting thalidomide-PEG conjugate undergoes further reaction with a tosyl group to yield Thalidomide-NH-PEG8-Tosyl. This final step enhances the compound's reactivity and provides sites for further functionalization if needed.
Molecular Structure Analysis

Structure and Data

Thalidomide-NH-PEG8-Tosyl features a complex molecular structure that includes:

  • Thalidomide Core: Comprising two cyclic structures—the phthalimide ring and the glutarimide ring—contributing to its biological activity.
  • PEG Linker: An eight-unit polyethylene glycol chain that increases hydrophilicity and solubility.
  • Tosyl Group: A sulfonyl group that enhances stability and provides sites for substitution reactions.

The molecular formula can be represented as C20H30N2O5SC_{20}H_{30}N_{2}O_{5}S, with a molecular weight of approximately 414.6 g/mol. The structural representation shows how these components are arranged, impacting the compound's interactions within biological systems .

Chemical Reactions Analysis

Types of Reactions

Thalidomide-NH-PEG8-Tosyl can participate in various chemical reactions:

  1. Substitution Reactions: The tosyl group can be substituted by nucleophiles such as amines or thiols, allowing for further functionalization.
  2. Hydrolysis: Under aqueous conditions, the PEG linker may undergo hydrolysis, leading to the breakdown of the compound.
  3. Oxidation and Reduction: The compound can also engage in oxidation or reduction reactions, influenced by specific reagents like hydrogen peroxide or sodium borohydride .

Common Reagents and Conditions

Reactions typically utilize organic solvents at moderate temperatures to facilitate desired transformations. For hydrolysis, acidic or basic conditions are often employed to enhance reaction rates.

Mechanism of Action

Process and Data

The mechanism by which Thalidomide-NH-PEG8-Tosyl exerts its effects involves several key steps:

  1. Binding to Cereblon: The thalidomide moiety binds to cereblon, a critical component of the E3 ubiquitin ligase complex.
  2. Recruitment of Target Proteins: The PEG linker plays a crucial role in recruiting target proteins to the E3 ligase complex, facilitating their ubiquitination.
  3. Ubiquitination and Degradation: Following ubiquitination, these target proteins are directed towards proteasomal degradation, which can modulate various cellular processes involved in inflammation and tumor growth .

This mechanism underscores its potential therapeutic applications in oncology and autoimmune diseases.

Physical and Chemical Properties Analysis

Physical Properties

Thalidomide-NH-PEG8-Tosyl typically appears as a white crystalline solid with good solubility in polar solvents due to the presence of the PEG linker. The compound's melting point is generally around 275-276 °C .

Chemical Properties

The chemical properties include stability under physiological conditions, reactivity towards nucleophiles due to the tosyl group, and susceptibility to hydrolysis under aqueous conditions. Thermal analysis techniques such as thermogravimetric analysis (TGA) provide insights into its thermal stability and degradation patterns .

Applications

Scientific Uses

Thalidomide-NH-PEG8-Tosyl has several promising applications:

  1. Cancer Therapy: Its ability to induce protein degradation makes it a candidate for targeted cancer therapies.
  2. Immunomodulation: Leveraging thalidomide's immunomodulatory effects can aid in treating autoimmune diseases.
  3. Drug Development: As a tool for drug discovery, it can facilitate the study of protein interactions within cellular pathways.
Introduction to Thalidomide-NH-PEG8-Ts in Targeted Protein Degradation

Historical Context of Thalidomide Derivatives in Molecular Pharmacology

Thalidomide, initially marketed in the 1950s as a sedative, was withdrawn due to severe teratogenicity and neurotoxicity. However, its molecular renaissance began with the discovery of immunomodulatory and anti-angiogenic properties in the 1990s. Researchers identified thalidomide’s ability to bind cereblon (CRBN), a component of the E3 ubiquitin ligase complex, thereby modulating substrate specificity [1] [3]. This mechanistic insight transformed thalidomide from a pariah into a pharmacological template. The molecule’s chiral center allows for (R)- and (S)-enantiomers, though rapid interconversion at physiological pH negates enantiomer-specific effects in vivo [1]. Modern derivatization, such as the synthesis of Thalidomide-NH-PEG8-Ts, repurposes its E3 ligase-recruiting capability while mitigating off-target effects through structural optimization. These derivatives exploit thalidomide’s intrinsic ability to induce ubiquitin-dependent degradation but redirect it toward user-defined targets [3] [8].

Table 1: Evolution of Thalidomide-Based Molecular Tools

GenerationKey Structural FeaturesPrimary Application
First (Thalidomide)Racemic mixture; glutarimide coreSedative/anti-emetic (historical)
Second (Lenalidomide/Pomalidomide)Amino-substituted phthalimide ringImmunomodulation in myeloma
Third (Thalidomide-NH-PEG8-Ts)Thalidomide-PEG8-linker with tosylate handlePROTAC-mediated targeted degradation

Role of E3 Ligase Ligand-Linker Conjugates in PROTAC Development

Thalidomide-NH-PEG8-Ts (CAS 2488761-07-3) exemplifies a critical class of E3 ligase ligand-linker conjugates essential for proteolysis-targeting chimera (PROTAC) assembly. Its structure integrates three functional domains:

  • Cereblon-binding thalidomide moiety: Serves as a "warhead" to recruit the CRBN E3 ubiquitin ligase complex [2] [8].
  • PEG8 spacer: An 8-unit polyethylene glycol chain enhancing solubility and conformational flexibility.
  • Tosylate (Ts) terminal group: Enables nucleophilic substitution for covalent linkage to target protein ligands [2] [4].

PROTACs function as heterobifunctional molecules that simultaneously engage an E3 ligase and a protein of interest (POI), inducing POI ubiquitination and proteasomal degradation. The linker in Thalidomide-NH-PEG8-Ts is not merely a passive tether; its length and composition critically influence ternary complex formation. Optimal linkers position the POI within the ubiquitin-transfer radius (typically 30–40 Å) of the E3 ligase [6] [8]. Studies show that CRBN-based PROTACs dominate clinical development due to favorable cell permeability and degradation efficiency—attributes enhanced by PEG-based architectures like PEG8 [6] [8].

Table 2: Key PROTAC Components Enabled by Thalidomide-NH-PEG8-Ts

ComponentFunctionImpact of PEG8 Linker
Thalidomide moietyCRBN E3 ligase recruitmentUnaltered binding affinity
PEG8 spacerSpatial coordination of POI and E3 ligaseOptimal distance and flexibility for ternary complex stability
Tosylate groupConjugation to POI ligandsFacilitates stable covalent linkage

Structural and Functional Significance of PEG8 Linkers in Bioconjugation

The PEG8 spacer in Thalidomide-NH-PEG8-Ts is a strategic molecular design element addressing key bioconjugation challenges:

  • Solvation and Polarity Modulation: The 8-ethylene oxide units confer high hydrophilicity (cLogP reduction ≥4 units) and water solubility (>100 mg/mL). This counters the hydrophobic aggregation propensity of thalidomide and drug payloads, minimizing nonspecific binding [5] [10].
  • Conformational Flexibility: Molecular dynamics simulations reveal that PEG8 enables folded, low-polar-surface-area conformations via intramolecular H-bonding. This "shielded" conformation enhances passive cell permeability—a critical advantage for PROTACs operating beyond Lipinski’s Rule of 5 [6].
  • Steric Optimization: The 35.2 Å length of PEG8 permits precise distance tuning between E3 ligase and target protein. Branched PEG architectures further improve payload encapsulation, reducing enzymatic degradation in serum [5] [9].

In antibody-drug conjugates (ADCs), PEG8 linkers similarly enhance stability and pharmacokinetics. For example, FDA-approved ADCs like Zynlonta and Trodelvy utilize PEG8 to maintain antibody binding affinity while maximizing drug-loading capacity (up to drug-to-antibody ratio = 8) [5] [9]. The tosylate end-group in Thalidomide-NH-PEG8-Ts offers versatile conjugation chemistry, supporting nucleophilic displacement with amines/thiols or transition-metal-catalyzed coupling—key for modular PROTAC synthesis [4] [10].

Properties

Product Name

Thalidomide-NH-PEG8-Ts

IUPAC Name

2-[2-[2-[2-[2-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate

Molecular Formula

C36H49N3O14S

Molecular Weight

779.9 g/mol

InChI

InChI=1S/C36H49N3O14S/c1-27-5-7-28(8-6-27)54(44,45)53-26-25-52-24-23-51-22-21-50-20-19-49-18-17-48-16-15-47-14-13-46-12-11-37-30-4-2-3-29-33(30)36(43)39(35(29)42)31-9-10-32(40)38-34(31)41/h2-8,31,37H,9-26H2,1H3,(H,38,40,41)

InChI Key

GZOHJVDFMQTYJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.